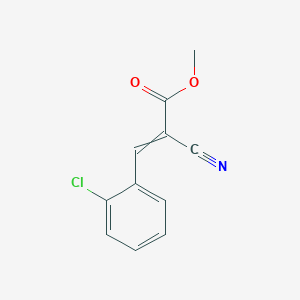
3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine is a compound that features a pyridine ring substituted with a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of pyridine derivatives with pyrrolidine. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the pyridine or pyrrolidine rings.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, TBHP, and various catalysts. Reaction conditions can vary, but mild and metal-free conditions are often preferred to maintain the integrity of the compound .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines are notable products .
Applications De Recherche Scientifique
3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry and three-dimensional coverage of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A five-membered nitrogen heterocycle widely used in medicinal chemistry.
Pyridine: A six-membered nitrogen heterocycle that serves as a core structure in many bioactive compounds.
N-(pyridin-2-yl)amides: Compounds with similar pharmacological properties and synthetic routes.
Uniqueness
3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine is unique due to its combined pyridine and pyrrolidine structures, which provide a versatile scaffold for drug discovery and development.
Propriétés
Formule moléculaire |
C12H19N3 |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
3-(1-propylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c1-2-8-15-9-4-6-11(15)10-5-3-7-14-12(10)13/h3,5,7,11H,2,4,6,8-9H2,1H3,(H2,13,14) |
Clé InChI |
IUUKMKSRWHYBGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCCC1C2=C(N=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(6R)-Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11817664.png)




